molecular formula C9H6Cl2O4 B13896784 2-(2,4-Dichloro-6-formylphenoxy)acetic acid

2-(2,4-Dichloro-6-formylphenoxy)acetic acid

Cat. No.: B13896784
M. Wt: 249.04 g/mol
InChI Key: OVOCPGBXSHLKPA-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-6-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H6Cl2O4 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and a formyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-6-formylphenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid. One method includes the following steps :

    Addition of Chloroacetic Acid: Chloroacetic acid is added to a sodium hydroxide solution and stirred.

    Phenol Addition: Phenol is added, and the pH is adjusted to 11 using sodium bicarbonate.

    Heating: The mixture is heated at 100°C for 40 minutes.

    pH Adjustment: Hydrochloric acid is added to adjust the pH to 4.

    Cooling and Solidification: The mixture is cooled in an ice-water bath to obtain a solid product.

    Chlorination: The solid product is added to a mixed solution of acetic acid and water, followed by the addition of iron phthalocyanine. Chlorine is introduced to carry out the chlorination reaction for 35-50 minutes.

    Final Product: The reaction product is cooled, filtered, and dried to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but with optimized reaction conditions to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-6-formylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions.

Major Products

    Oxidation: 2-(2,4-Dichloro-6-carboxyphenoxy)acetic acid.

    Reduction: 2-(2,4-Dichloro-6-hydroxyphenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichloro-6-formylphenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on plant growth and development.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the formulation of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-6-formylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development. The compound binds to auxin receptors, triggering a cascade of cellular responses that lead to changes in gene expression and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichloro-6-formylphenoxy)acetic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research and industry.

Properties

IUPAC Name

2-(2,4-dichloro-6-formylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O4/c10-6-1-5(3-12)9(7(11)2-6)15-4-8(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOCPGBXSHLKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)OCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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